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molecular formula C15H13NO3 B8451684 (2-Amino-5-benzoylphenyl)acetic acid CAS No. 51579-81-8

(2-Amino-5-benzoylphenyl)acetic acid

Cat. No. B8451684
M. Wt: 255.27 g/mol
InChI Key: XEUUQQCQFHDEBD-UHFFFAOYSA-N
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Patent
US04045576

Procedure details

A mixture of 1.0 g. (0.004 mole) of 5-benzoylindolin-2-one and 30 ml. of 3N sodium hydroxide was refluxed for 0.5 hour. The reaction mixture was cooled, acidified to pH 6 with 3N hydrochloric acid and slightly acidic solution was extracted with chloroform. The chloroform extracts were dried (magnesium sulfate) and concentrated to a solid. Recrystallization from ethanol-water gave 0.9 g. (84.5%) of pure product which melted at 143°-145° C.
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:13](=[O:18])[CH2:12]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:19].[Na+].Cl>>[NH2:14][C:15]1[CH:16]=[CH:17][C:9]([C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:10][C:11]=1[CH2:12][C:13]([OH:18])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
0.004 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water
CUSTOM
Type
CUSTOM
Details
gave 0.9 g

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)C(C1=CC=CC=C1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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